molecular formula C34H31N7O4 B12777468 Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]- CAS No. 73263-35-1

Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]-

Cat. No.: B12777468
CAS No.: 73263-35-1
M. Wt: 601.7 g/mol
InChI Key: VFUPVQIVFQNYAG-UHFFFAOYSA-N
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Description

Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]- is a complex organic compound known for its vibrant color properties. It is primarily used as a red colorant in textiles and fabrics . This compound is notable for its stability and persistence in the environment, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]- typically involves multiple steps, including diazotization and azo coupling reactions. The process begins with the diazotization of 4-nitroaniline, followed by coupling with 1-naphthylamine to form the intermediate azo compound. This intermediate is then further reacted with 5-(diethylamino)-4-methoxy-2-aminobenzamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]- has diverse applications in scientific research:

    Chemistry: Used as a model compound in studying azo dye synthesis and degradation.

    Biology: Investigated for its potential effects on cellular processes and as a staining agent in microscopy.

    Medicine: Explored for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used as a colorant in textiles, plastics, and inks

Mechanism of Action

The mechanism of action of Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]- primarily involves its interaction with cellular components. The compound’s azo groups can undergo reduction within cells, leading to the formation of reactive intermediates that can interact with proteins and nucleic acids. This interaction can result in changes in cellular function and viability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]- is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the diethylamino and methoxy groups enhances its solubility and stability, making it more suitable for industrial applications .

Properties

CAS No.

73263-35-1

Molecular Formula

C34H31N7O4

Molecular Weight

601.7 g/mol

IUPAC Name

N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)diazenyl]naphthalen-1-yl]diazenyl]phenyl]benzamide

InChI

InChI=1S/C34H31N7O4/c1-4-40(5-2)32-21-30(35-34(42)23-11-7-6-8-12-23)31(22-33(32)45-3)39-38-29-20-19-28(26-13-9-10-14-27(26)29)37-36-24-15-17-25(18-16-24)41(43)44/h6-22H,4-5H2,1-3H3,(H,35,42)

InChI Key

VFUPVQIVFQNYAG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)NC(=O)C2=CC=CC=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC=C(C=C5)[N+](=O)[O-])OC

Origin of Product

United States

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